7-Bromo-2-methylbenzo[b]thiophene
Overview
Description
7-Bromo-2-methylbenzo[b]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their stability and diverse applications in various fields such as medicinal chemistry, material science, and organic electronics. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position on the benzo[b]thiophene ring enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
7-Bromo-2-methylbenzo[b]thiophene is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives have been recognized as a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the diverse biological activities of thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.6 (iLOGP), 4.03 (XLOGP3), 3.97 (WLOGP), 3.68 (MLOGP), and 4.79 (SILICOS-IT), with a consensus Log Po/w of 3.81 .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological activity. Given the diverse biological activities of thiophene derivatives, it can be inferred that the compound could potentially exert a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylbenzo[b]thiophene can be achieved through several methods. One common approach involves the bromination of 2-methylbenzo[b]thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methylbenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and heat.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of various substituted benzo[b]thiophenes.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2-methylbenzo[b]thiophene.
Scientific Research Applications
7-Bromo-2-methylbenzo[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Comparison with Similar Compounds
2-Methylbenzo[b]thiophene: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-2-methylbenzo[b]thiophene: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2,7-Dimethylbenzo[b]thiophene: Contains an additional methyl group, affecting its chemical properties and reactivity.
Uniqueness: 7-Bromo-2-methylbenzo[b]thiophene is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
7-bromo-2-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHOPSWPWLPVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504755 | |
Record name | 7-Bromo-2-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75288-49-2 | |
Record name | 7-Bromo-2-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2-methyl-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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